molecular formula C22H22FN5O2 B11194669 1-(3-Fluoro-4-methylphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

1-(3-Fluoro-4-methylphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

Cat. No.: B11194669
M. Wt: 407.4 g/mol
InChI Key: BKLLTXBZIFZDGJ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone with fluorinated and methylated phenyl groups, as well as a morpholine-substituted pyridazine ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methylphenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes:

    Preparation of 3-fluoro-4-methylphenyl isocyanate: This intermediate can be synthesized through the reaction of 3-fluoro-4-methylphenylamine with phosgene under controlled conditions.

    Formation of the pyridazine intermediate: The morpholine-substituted pyridazine can be prepared by reacting 3-chloropyridazine with morpholine in the presence of a base such as potassium carbonate.

    Coupling reaction: The final step involves the reaction of 3-fluoro-4-methylphenyl isocyanate with the morpholine-substituted pyridazine intermediate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: The fluorine and methyl groups on the phenyl ring can participate in substitution reactions, such as nucleophilic aromatic substitution, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methylphenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit certain kinases or interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenylboronic acid: Shares the fluorinated phenyl group but differs in the presence of a boronic acid moiety.

    4-Fluoro-3-methylphenylboronic acid: Similar fluorinated and methylated phenyl structure but contains a boronic acid group.

    3-Fluoro-4-methoxyphenylboronic acid: Similar fluorinated phenyl group with a methoxy substituent.

Uniqueness

3-(3-Fluoro-4-methylphenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea is unique due to its combination of a urea backbone, fluorinated and methylated phenyl groups, and a morpholine-substituted pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C22H22FN5O2/c1-15-5-6-18(14-19(15)23)25-22(29)24-17-4-2-3-16(13-17)20-7-8-21(27-26-20)28-9-11-30-12-10-28/h2-8,13-14H,9-12H2,1H3,(H2,24,25,29)

InChI Key

BKLLTXBZIFZDGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)F

Origin of Product

United States

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